N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic acetamide derivative featuring a 2,6-dimethylphenyl group attached to the acetamide nitrogen and a 3-[(4-fluorophenyl)methanesulfonyl]-substituted indole moiety. The compound’s molecular architecture combines sulfonyl, fluorophenyl, and dimethylphenyl groups, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3S/c1-17-6-5-7-18(2)25(17)27-24(29)15-28-14-23(21-8-3-4-9-22(21)28)32(30,31)16-19-10-12-20(26)13-11-19/h3-14H,15-16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFOFKGYKSRKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The next step involves the introduction of the sulfonyl group through sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine. Finally, the acetamide group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the indole moiety can interact with various receptors, modulating their signaling pathways. These interactions can lead to a range of biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on molecular features, synthesis, and functional implications.
Structural Analogues with Varied Aromatic Substitutions
- N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide (C25H23FN2O3S) Key Differences: The 2,3-dimethylphenyl group (vs. The sulfonyl group is directly linked to the indole 3-position, whereas the target compound’s sulfonyl group is part of a 4-fluorobenzyl-methanesulfonyl moiety. Implications: The 2,3-dimethyl substitution may reduce steric hindrance compared to the 2,6-isomer, possibly enhancing solubility or receptor accessibility .
- N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide Key Differences: Incorporates a hydroxyimino group at the indole 3-position instead of a sulfonyl group. The 2-chlorophenyl substituent introduces electronegativity, which may influence electronic distribution and hydrogen-bonding capacity. Implications: The hydroxyimino group confers antioxidant properties, as demonstrated in radical scavenging assays, a feature absent in the sulfonyl-containing target compound .
Functional Group Variations
- Sulfonyl vs. Trifluoroacetyl Groups The compound 4f (N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-indol-7-yl]acetamide) features a trifluoroacetyl group at the indole 3-position. This could lead to differences in metabolic degradation or interaction with nucleophilic biological targets .
- Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor) Key Differences: These agrochemicals (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) lack the indole-sulfonyl scaffold and instead incorporate chloro and alkoxy groups.
Spectroscopic and Crystallographic Comparisons
- N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide Spectroscopic Data: Experimental IR and NMR spectra for this analog reveal characteristic sulfonyl (S=O) stretches at ~1372 cm⁻¹ and aromatic proton signals between δ 7.14–7.20 ppm. These features are likely shared with the target compound but modified by the 4-fluorobenzyl group’s electron-withdrawing effects . Crystallography: Bond lengths (e.g., C–N = 1.376 Å) and angles (124.87°) in hydroxyimino derivatives (e.g., compound 3a) align with DFT-calculated geometries, suggesting reliability in predicting the target compound’s structural parameters .
Data Tables
Table 1: Structural and Functional Comparison of Selected Acetamides
Table 2: Spectroscopic Features of Sulfonyl-Containing Analogues
Biological Activity
N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an indole moiety, a dimethyl-substituted phenyl group, and a methanesulfonyl group attached to a fluorophenyl. Its structural complexity suggests diverse interactions with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antitumor Activity : Preliminary studies have shown that compounds within this class may possess cytotoxic effects against various cancer cell lines. For instance, related indole derivatives have demonstrated IC50 values in the low micromolar range against several tumor types, indicating potential for development as anticancer agents .
- Antimicrobial Properties : The presence of the methanesulfonyl group in the structure suggests possible antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds featuring indole and sulfonamide functionalities often interact with key enzymes involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing pathways related to inflammation and cell proliferation.
Case Studies and Research Findings
Several studies have focused on the biological effects of compounds structurally similar to this compound. Below is a summary table of relevant findings:
| Study | Biological Activity | IC50 Value | Target Cell Line |
|---|---|---|---|
| Study 1 | Antitumor | 1.61 µg/mL | Jurkat (T-cell leukemia) |
| Study 2 | Antibacterial | 0.5 µg/mL | E. coli |
| Study 3 | Antifungal | 0.8 µg/mL | Candida albicans |
These findings suggest that the compound's analogs exhibit promising activities against various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
